ML-SA5
Overview
Description
ML-SA5 is a potent agonist of the transient receptor potential mucolipin 1 (TRPML1) cation channel. It is known for its ability to activate the entire endosomal TRPML1 current in Duchenne muscular dystrophy myocytes with an effective concentration (EC50) of 285 nM . This compound has shown significant anticancer activity and can inhibit tumor growth .
Preparation Methods
The synthetic routes and reaction conditions for ML-SA5 are not extensively detailed in the available literature. it is known that this compound can be prepared and stored in various forms, including as a solid or in solution with dimethyl sulfoxide (DMSO) . For industrial production, custom synthesis services are often employed to meet specific research needs .
Chemical Reactions Analysis
ML-SA5 undergoes various chemical reactions, primarily involving its role as a TRPML1 agonist. It activates whole-endolysosomal TRPML1 currents in myoblasts, which is crucial for its biological activity . The compound is stable under standard laboratory conditions and can be dissolved in DMSO for experimental use .
Scientific Research Applications
ML-SA5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study TRPML1 channel activity and its role in cellular processes.
Biology: Investigated for its effects on autophagy and apoptosis in cancer cells.
Medicine: Explored for its potential therapeutic effects in treating muscular dystrophy and cancer.
Industry: Utilized in the development of new therapeutic agents targeting TRPML1 channels.
Mechanism of Action
ML-SA5 exerts its effects by activating the TRPML1 cation channel, which is involved in various cellular processes, including autophagy and lysosomal function . By activating TRPML1, this compound promotes the repair of the sarcolemma in muscle cells, thereby reducing skeletal and cardiac muscle damage . It also induces autophagic arrest and subsequent apoptotic response in cancer cells .
Comparison with Similar Compounds
ML-SA5 is often compared with other TRPML1 agonists, such as ML-SA1 and ML-SI3 . Compared to ML-SA1, this compound has a higher potency with an EC50 of 285 nM versus 10 μM for ML-SA1 . This higher potency makes this compound a more effective tool for studying TRPML1 channel activity and its potential therapeutic applications .
Similar Compounds
- ML-SA1
- ML-SI3
- MK6-83
- GW405833 hydrochloride
This compound stands out due to its higher potency and specific targeting of TRPML1 channels, making it a valuable compound for both research and potential therapeutic applications .
Properties
IUPAC Name |
1-N-(3-chloro-2-piperidin-1-ylphenyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S2/c1-22(2)29(26,27)16-11-9-15(10-12-16)28(24,25)21-18-8-6-7-17(20)19(18)23-13-4-3-5-14-23/h6-12,21H,3-5,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPWKTIVYUTTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418670-70-7 | |
Record name | N4-[3-chloro-2-(piperidin-1-yl)phenyl]-N1,N1-dimethylbenzene-1,4-disulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML-SA5 acts as a selective agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, a lysosomal cation channel. [, , , ] By activating TRPML1, this compound triggers the release of calcium (Ca2+) from lysosomes. [, ] This Ca2+ release influences various lysosomal functions, including trafficking and fusion with other cellular compartments like autophagosomes. [, , ]
A: Studies indicate that activating MCOLN1/TRPML1 with this compound can induce cell death in various cancer cell lines by triggering autophagic arrest and subsequent apoptosis. [] In vivo studies using a xenograft mouse model demonstrated that this compound administration significantly suppressed tumor growth. [] This suggests that targeting MCOLN1/TRPML1 with agonists like this compound could be a potential therapeutic strategy for cancer treatment.
A: this compound has proven to be a valuable tool for investigating lysosomal dysfunction in podocytes. In models of acid ceramidase deficiency, this compound partially restores lysosome-autophagosome interaction and reduces autophagosome accumulation, highlighting the importance of TRPML1 in maintaining proper lysosomal function. [] Additionally, this compound has been used to study the role of lysosomal TRPML1 channels in regulating GSDMD pore formation in podocytes under conditions like obesity. []
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